molecular formula C4H2N2S B074202 2-Cyanothiazole CAS No. 1452-16-0

2-Cyanothiazole

Cat. No.: B074202
CAS No.: 1452-16-0
M. Wt: 110.14 g/mol
InChI Key: ZIRGWUZHKJDYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanothiazole is a heterocyclic compound featuring a thiazole ring with a nitrile group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical research. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties, making it a valuable building block in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

It is known that 2-Cyanothiazole can be synthesized from cyanogen gas and a readily available dithiane . This synthesis process involves a series of reactions that could potentially interact with various enzymes and proteins.

Cellular Effects

Some analogs of thiazole, a related compound, have shown inhibitory activity against a wide range of human cancerous cell lines

Molecular Mechanism

It is synthesized through a series of reactions involving cyanogen gas and a dithiane The resulting compound may interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

It is synthesized from cyanogen gas and a dithiane

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanothiazole can be achieved through several methods. One notable method involves the reaction of 1,4-dithiane-2,5-diol with cyanogen gas (ethanedinitrile). This reaction proceeds via a previously unreported intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which is then dehydrated using trimethylsilyl chloride to furnish this compound . Another method involves the conversion of 2-aminothiazole to 2-bromothiazole via a Sandmeyer reaction, followed by substitution of bromine with a nitrile group using a copper-catalyzed coupling with ferricyanide .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient synthetic routes to ensure high yields and cost-effectiveness. The use of cyanogen gas and dithiane derivatives is particularly advantageous due to the simplicity and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

    Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted thiazoles.

    Cyclization Reactions: Formation of fused bicyclic thiazole derivatives.

    Reduction Reactions: Formation of 2-aminothiazole.

Scientific Research Applications

2-Cyanothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents with therapeutic potential.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

2-Cyanothiazole can be compared with other similar compounds, such as:

    2-Aminothiazole: Both compounds contain a thiazole ring, but 2-Aminothiazole has an amino group instead of a nitrile group.

    2-Bromothiazole: This compound has a bromine atom at the 2-position instead of a nitrile group.

Uniqueness: The presence of the nitrile group in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its importance in both academic and industrial research .

Properties

IUPAC Name

1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S/c5-3-4-6-1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRGWUZHKJDYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568381
Record name 1,3-Thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1452-16-0
Record name 1,3-Thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanothiazole
Reactant of Route 2
Reactant of Route 2
2-Cyanothiazole
Reactant of Route 3
Reactant of Route 3
2-Cyanothiazole
Reactant of Route 4
Reactant of Route 4
2-Cyanothiazole
Reactant of Route 5
2-Cyanothiazole
Reactant of Route 6
2-Cyanothiazole
Customer
Q & A

Q1: What is a novel synthetic route to 2-cyanothiazole and what advantages does it offer?

A1: A recent study [] describes a novel synthetic approach to this compound utilizing readily available cyanogen gas and a dithiane derivative. This method proceeds through a previously unreported partially saturated intermediate that can be further functionalized. [] This approach offers several potential advantages:

    Q2: What potential applications does this new synthetic route to this compound offer for medicinal chemistry?

    A2: While the cited research focuses on the synthesis of this compound [], this compound serves as a key building block in medicinal chemistry, particularly for generating bioactive molecules like the exemplified amidine derivative []. This new synthetic route could facilitate:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.